molecular formula C9H14ClNO B3109248 1-(2-Methoxyphenyl)ethanamine hydrochloride CAS No. 17087-50-2

1-(2-Methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3109248
CAS No.: 17087-50-2
M. Wt: 187.66 g/mol
InChI Key: NTKNCZHNEDRTEP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a methoxy group (-OCH₃) at the ortho position of the phenyl ring and an ethylamine backbone. Its molecular formula is C₉H₁₄ClNO, with an average molecular mass of 187.67 g/mol . The compound’s stereochemistry is significant; the (R)-enantiomer (CAS 704892-60-4) is often studied for its receptor-binding properties, particularly in neurological research. It is synthesized via resolution techniques using chiral resolving agents like mandelic acid, ensuring high enantiomeric purity (>99.8% ee) . The methoxy group enhances lipophilicity and influences interactions with serotonin (5-HT) receptors, making it a structural analog of psychoactive phenethylamines .

Properties

IUPAC Name

1-(2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNCZHNEDRTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17087-50-2
Record name Benzenemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17087-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3, H2SO4, Cl2, Br2

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can act as a ligand for various receptors and enzymes. It may influence neurotransmitter systems by mimicking or inhibiting the action of endogenous amines, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Phenethylamines

Compound Name Molecular Formula Substituents on Phenyl Ring Key Structural Features CAS Number
1-(2-Methoxyphenyl)ethanamine HCl C₉H₁₄ClNO 2-OCH₃ Ethylamine backbone, ortho-methoxy 704892-60-4
25C-NBOMe (2C-C analog) C₁₈H₂₁ClN₂O₃ 4-Cl, 2,5-(OCH₃)₂ N-(2-Methoxyphenyl)methyl substitution 919797-44-3
2C-C (2-(4-Chloro-2,5-dimethoxy)phenethylamine) C₁₀H₁₃ClNO₂ 4-Cl, 2,5-(OCH₃)₂ Phenethylamine backbone, no N-substitution 88441-14-9
1-(2-Methylphenyl)ethanamine HCl C₉H₁₄ClN 2-CH₃ Methyl substituent instead of methoxy 35106-87-7
2-(2-Chlorophenyl)ethanamine HCl C₈H₁₁Cl₂N 2-Cl Chloro substituent, same ortho position 18970-81-5

Pharmacological and Receptor Binding Profiles

Table 2: Receptor Affinity and Functional Activity

Compound 5-HT₂A Receptor Affinity (Ki, nM) Dopamine Receptor Interaction Potency Relative to 2C Series Toxicity Profile
1-(2-Methoxyphenyl)ethanamine HCl Not reported Low/no affinity N/A Limited data
25C-NBOMe 0.2–0.5 Partial agonist at 5-HT₂A 10–100x higher than 2C-C High (seizures, death)
2C-C 20–50 Weak agonist Baseline (reference) Moderate (hallucinations)
1-(2-Methylphenyl)ethanamine HCl Not studied Unknown N/A Unknown

Key Findings :

  • Receptor Binding: NBOMe derivatives (e.g., 25C-NBOMe) exhibit dramatically higher 5-HT₂A affinity than non-N-substituted analogs like 2C-C, attributed to the N-(2-methoxyphenyl)methyl group, which stabilizes receptor interactions .
  • Toxicity: NBOMe compounds are associated with severe neurotoxicity and fatalities, whereas simpler phenethylamines (e.g., 2C-C) have milder effects but still pose hallucinogenic risks .

Hydrogen Bonding and Molecular Interactions

Compounds like tryptamine hydrochloride () share hydrogen-bonding patterns with HSP90 (e.g., interactions with GLU527 and TYR604), but 1-(2-Methoxyphenyl)ethanamine lacks the indole ring critical for these interactions. Instead, its methoxy group may engage in hydrophobic interactions or weak hydrogen bonding, depending on the target protein .

Biological Activity

1-(2-Methoxyphenyl)ethanamine hydrochloride, also known as (R)-1-(2-methoxyphenyl)ethanamine hydrochloride, is a chiral amine compound with the molecular formula C₉H₁₄ClNO and a molecular weight of approximately 187.66 g/mol. This compound belongs to the class of substituted phenethylamines and is recognized for its potential biological activities, particularly in the modulation of neurotransmitter systems. Its unique methoxy substitution pattern contributes to its distinct chemical properties and biological effects.

This compound features a methoxy group attached to a phenyl ring, which influences its reactivity and interaction with biological targets. The compound can act as a chiral auxiliary in organic synthesis, facilitating the production of various biologically active molecules.

Key Chemical Reactions

  • Amine Reactions : Exhibits typical reactions for amines, including alkylation and acylation.
  • Aromatic Reactions : Participates in electrophilic aromatic substitution due to the presence of the methoxy group.

Biological Activity

Research indicates that this compound interacts with various neurotransmitter systems, suggesting potential applications in treating psychiatric conditions. Its biological activity is primarily mediated through its effects on serotonin (5-HT) receptors and dopamine receptors.

Interaction with Neurotransmitter Systems

  • Serotonin Receptors : The compound has been studied for its affinity towards different 5-HT receptor subtypes, particularly 5-HT2A and 5-HT2C. These interactions are relevant for conditions such as depression and anxiety.
  • Dopamine Receptors : It may influence dopaminergic pathways, potentially impacting mood regulation and reward mechanisms.

Research Findings

Several studies have highlighted the biological implications of this compound:

  • Pharmacodynamics : Investigations into the pharmacodynamic properties reveal that it can act as both an agonist and antagonist at various receptor sites, affecting neurotransmitter release and receptor activation.
  • Case Studies : Clinical case studies involving related compounds, such as 25I-NBOMe (a derivative), indicate that similar structures can lead to significant physiological effects including agitation, tachycardia, and other neurological symptoms .
  • Comparative Studies : Research comparing this compound with structurally similar compounds demonstrates its unique binding profiles and biological outcomes.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(4-Methoxyphenyl)ethanamineC₉H₁₃NODifferent methoxy position affects receptor binding.
1-(2-Ethoxyphenyl)ethanamineC₉H₁₃NOEthoxy group alters solubility and reactivity.
1-(2-Hydroxyphenyl)ethanamineC₉H₁₃NOHydroxy group enhances hydrogen bonding capabilities.

Therapeutic Applications

Given its interactions with neurotransmitter systems, this compound shows promise in several therapeutic areas:

  • Psychiatric Disorders : Potential applications in treating depression, anxiety disorders, and other mood-related conditions.
  • Neurological Research : Its role in modulating neurotransmitter activity makes it a candidate for further research in neuropharmacology.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
    • Ingestion : Rinse mouth and consult a physician immediately .
  • Waste Disposal : Collect chemically contaminated waste separately and dispose via licensed hazardous waste services .

What analytical techniques are most effective for assessing the purity and stability of this compound under various storage conditions?

Advanced Research Question

  • Purity Analysis :
    • HPLC-UV/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities; ELSD detectors quantify non-chromophoric byproducts .
    • Mass Spectrometry (MS) : High-resolution LC-MS identifies degradation products (e.g., deamination or oxidation products) .
  • Stability Studies :
    • Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life.
    • Store in airtight containers at -20°C under inert gas (argon) to prevent hygroscopic degradation .

How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

Advanced Research Question

  • Animal Models : Use male Sprague-Dawley rats for bioavailability studies. Administer via subcutaneous (sc) or intravenous (iv) routes to assess absorption .
  • Sampling : Collect blood at intervals (e.g., 0.5, 1, 2, 4, 8 hr) post-administration. Plasma separation via centrifugation followed by LC-MS/MS quantifies parent compound and metabolites .
  • Metabolic Pathways : Identify phase I metabolites (e.g., O-demethylation) using liver microsomes and CYP450 inhibitors .

What strategies are employed to resolve contradictions in reported pharmacological data for structurally similar methoxyphenyl derivatives?

Advanced Research Question

  • Data Harmonization : Cross-validate results using standardized assays (e.g., consistent 5-HT2A receptor expression systems) .
  • Control Experiments : Compare with reference compounds (e.g., DOI for 5-HT2A activity) to calibrate potency measurements .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers. For example, discrepancies in EC50 values may arise from differences in assay buffers or cell lines .

Notes

  • References : Citations correspond to evidence IDs (e.g., refers to ).
  • Data Conflicts : Addressed via methodological rigor (e.g., standardized assays) and meta-analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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